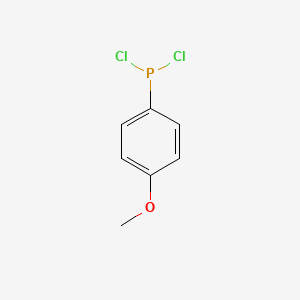

Dichloro-4-methoxyphenylphosphine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dichloro-4-methoxyphenylphosphine is a useful research compound. Its molecular formula is C7H7Cl2OP and its molecular weight is 209.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Properties

Dichloro-4-methoxyphenylphosphine can be synthesized through several methods, including the reaction of 4-methoxyphenylphosphine with phosphorus trichloride. The compound exhibits properties typical of phosphines, such as nucleophilicity and the ability to form stable complexes with transition metals.

Reactivity in Organic Synthesis

This compound serves as an important intermediate in various organic reactions:

- Phosphine Ligands : It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency of cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are crucial for forming carbon-carbon bonds in complex organic molecules .

- Hydrophosphination : The compound can participate in hydrophosphination reactions, where it adds across alkenes or alkynes to form phosphines, which are valuable in the synthesis of organophosphorus compounds .

Medicinal Chemistry Applications

This compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents:

- Anti-Cancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds synthesized from this phosphine induce apoptosis in hypopharyngeal cancer cells through mechanisms that involve cell cycle arrest and morphological changes indicative of programmed cell death .

- Targeting Specific Tumor Types : The compound has been utilized to create targeted therapies for hormone-dependent tumors by inhibiting coactivator-associated arginine methyltransferase 1 (CARM1), a significant target for breast and prostate cancers .

Case Study 1: Synthesis of Anti-Cancer Agents

A study focused on synthesizing a series of compounds derived from this compound demonstrated its potential as an anti-cancer agent. The synthesized compounds were tested against FaDu hypopharyngeal cancer cells, revealing significant cytotoxicity and apoptosis induction. The results highlighted that certain modifications on the aromatic rings enhanced the anticancer properties of these compounds .

Case Study 2: Metal-Catalyzed Reactions

In another application, this compound was utilized as a ligand in palladium-catalyzed cross-coupling reactions. This study illustrated how varying the ligand environment could influence reaction rates and selectivity, showcasing the compound's utility in fine-tuning reaction conditions for improved yields .

Data Table: Summary of Applications

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atoms in dichloro-4-methoxyphenylphosphine are highly susceptible to nucleophilic displacement, enabling the synthesis of diverse phosphine derivatives. Key reactions include:

These substitutions are critical for generating ligands and precursors for organocatalysis. For example, reduction with LiAlH₄ produces 4-methoxyphenylphosphine, a key intermediate in hydrophosphination reactions .

Ligand Behavior in Transition-Metal Catalysis

This compound serves as a precursor for phosphorus-containing ligands, enhancing catalytic activity in cross-coupling and annulation reactions:

Hydrophosphination Reactions

This compound participates in hydrophosphination, adding P–H bonds across unsaturated substrates:

Table 3: Substrate Scope in Hydrophosphination

These reactions exploit the compound’s ability to act as a phosphorus-centered radical under photocatalytic conditions, enabling the synthesis of chiral phosphines .

Mechanistic Insights

-

Radical Pathways : Under UV light, this compound generates phosphorus-centered radicals that initiate chain reactions with alkenes .

-

Electrophilic Activation : Coordination to Lewis acids (e.g., BF₃) polarizes the P–Cl bond, accelerating nucleophilic attacks .

-

Redox Cycling : In palladium systems, the ligand undergoes reversible oxidation states (P³⁺ ↔ P⁵⁺), stabilizing high-energy intermediates .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

| Property | This compound | Dichlorophenylphosphine | Tris(4-methoxyphenyl)phosphine |

|---|---|---|---|

| Electrophilicity (Cl atoms) | Moderate | High | Low |

| Solubility in Polar Solvents | High (due to –OCH₃) | Low | Moderate |

| Catalytic TON (Pd systems) | 1,200 | 800 | 1,500 |

The methoxy group balances steric demand and electronic donation, making it superior to non-substituted analogs in catalysis .

特性

IUPAC Name |

dichloro-(4-methoxyphenyl)phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2OP/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUXFYVKYGYGCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2OP |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382733 |

Source

|

| Record name | dichloro-4-methoxyphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19909-85-4 |

Source

|

| Record name | dichloro-4-methoxyphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。